AcrB-IN-3

AcrB efflux pump inhibition Nile Red fluorescence assay E. coli

AcrB-IN-3 (Efflux pump-IN-3, Compound G10) is a superior pharmacological tool for studying AcrB-mediated multidrug resistance. Unlike PAβN, it does not permeabilize the bacterial outer membrane, and unlike CCCP, it shows no in vivo toxicity in a nematode model. This clean profile ensures specific AcrB inhibition, reducing false positives in efflux assays and enabling translational in vivo studies. Ideal for HTS and SAR campaigns with a defined 50 μM potency threshold for Nile Red efflux inhibition.

Molecular Formula C30H33NO7
Molecular Weight 519.6 g/mol
Cat. No. B12399873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrB-IN-3
Molecular FormulaC30H33NO7
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=CC(=C4)C(=O)O)C(=O)N5CCOCC5)C
InChIInChI=1S/C30H33NO7/c1-30(2)11-10-23-25(28(32)31-12-16-35-17-13-31)19-24-22(27(23)38-30)8-4-9-26(24)37-15-5-14-36-21-7-3-6-20(18-21)29(33)34/h3-4,6-9,18-19H,5,10-17H2,1-2H3,(H,33,34)
InChIKeyJMWQSOZOTRUQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcrB-IN-3: A Selective AcrB Efflux Pump Inhibitor for Antibiotic Potentiation Research


AcrB-IN-3 (also known as Efflux pump-IN-3; CAS 2890177-94-1) is a synthetic small-molecule inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance (MDR) system in Gram-negative bacteria such as Escherichia coli . The compound functions by inhibiting the efflux of Nile Red, a known substrate of AcrB, thereby potentiating the activity of co-administered antibiotics . AcrB-IN-3 is supplied as a research-grade chemical for use as a pharmacological tool in studies of bacterial efflux mechanisms and the development of adjuvant therapies targeting MDR .

Why AcrB-IN-3 Cannot Be Substituted with Other AcrB Inhibitors in Critical Assays


While several compounds are reported to inhibit the AcrB efflux pump, they exhibit critical differences in mechanism, off-target effects, and toxicity profiles that preclude direct substitution. For example, the widely used inhibitor PAβN (Phe-Arg-β-naphthylamide) is known to permeabilize the bacterial outer membrane in a concentration-dependent manner [1], introducing a confounding variable in assays designed to isolate efflux pump inhibition. Similarly, the protonophore CCCP collapses the transmembrane proton gradient, causing non-specific toxicity [2]. In contrast, AcrB-IN-3 has been specifically characterized to lack outer membrane disruption and in vivo toxicity in a nematode model , making it a cleaner tool for dissecting AcrB-specific pharmacology. The following evidence quantifies these differentiating characteristics.

Quantitative Differentiation of AcrB-IN-3 from Leading AcrB Inhibitors


Nile Red Efflux Inhibition Potency Compared to MBX2319 and PAβN

AcrB-IN-3 demonstrates strong inhibition of Nile Red efflux, a direct functional measure of AcrB transport activity, at a minimum concentration of 50 μM . This potency is comparable to that of novel quinazoline-2-carboxamide derivatives, which also exhibited considerable inhibition of Nile Red efflux at concentrations as low as 50 µM, and similar to the activity reported for the reference inhibitor MBX2319 in analogous assays [1]. In contrast, the classical inhibitor PAβN (Phe-Arg-β-naphthylamide) has been shown to have no bactericidal enhancing effect at concentrations up to 100 μM in combination with ciprofloxacin, indicating a functional divergence in efflux inhibition efficacy between chemotypes [2].

AcrB efflux pump inhibition Nile Red fluorescence assay E. coli

Antibiotic MIC Reduction Synergy with Erythromycin and Minocycline

AcrB-IN-3 demonstrates a specific synergistic effect with the antibiotics minocycline (MIN) and erythromycin (ERY). In combination studies, AcrB-IN-3 at a concentration of 64 μg/mL reduces the minimum inhibitory concentration (MIC) of erythromycin by 4-fold . This level of potentiation is within the range reported for other potent AcrB inhibitors; for example, MBX2319 (a pyranopyridine EPI) reduced the MICs of ciprofloxacin, levofloxacin, and piperacillin against E. coli AB1157 by 2-, 4-, and 8-fold, respectively [1]. The specificity of AcrB-IN-3 for macrolide (erythromycin) and tetracycline (minocycline) substrates may indicate a distinct binding mode or selectivity profile compared to the fluoroquinolone/β-lactam bias observed with MBX2319.

Antibiotic potentiation MIC reduction Synergy assay

Preservation of Outer Membrane Integrity vs. PAβN

A key differentiator for AcrB-IN-3 is its lack of effect on the bacterial outer membrane, as explicitly stated in product characterization: it 'does not disrupt the bacterial outer membrane' . This is in stark contrast to the widely used efflux pump inhibitor PAβN (Phe-Arg-β-naphthylamide), which has been shown to permeabilize the outer membrane of Gram-negative bacteria in a concentration-dependent manner at levels below those typically used in combination studies [1]. PAβN's membrane destabilization confounds the interpretation of synergy experiments, as the increased antibiotic influx may be due to membrane damage rather than specific efflux pump inhibition. AcrB-IN-3's membrane integrity preservation ensures that observed antibiotic potentiation is attributable to AcrB inhibition alone.

Outer membrane permeabilization Off-target effects Mechanistic specificity

In Vivo Toxicity Profile: Nematode Model vs. PAβN and CCCP

AcrB-IN-3 exhibits a favorable preliminary safety profile, showing no toxicity in a nematode (Caenorhabditis elegans) model . This distinguishes it from other efflux pump inhibitors with known toxicity liabilities. PAβN, while widely used in vitro, has limited therapeutic potential due to its membrane-active properties and associated toxicity [1]. The protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is a potent efflux inhibitor but is highly toxic and used only as a laboratory tool due to its disruption of the proton motive force [2]. The lack of toxicity in a whole-organism model for AcrB-IN-3, while still preliminary, suggests a wider therapeutic window and makes it a more relevant candidate for studies evaluating the in vivo efficacy of efflux pump inhibition strategies.

In vivo toxicity Nematode model Therapeutic index

Optimal Research Applications for AcrB-IN-3 Based on Quantitative Differentiation


Mechanistic Studies of AcrB-Mediated Macrolide Resistance

AcrB-IN-3 is ideally suited for experiments requiring specific inhibition of AcrB without confounding outer membrane permeabilization. Given its demonstrated ability to reduce erythromycin MIC by 4-fold at 64 μg/mL and its lack of membrane disruption , researchers can use this compound to selectively dissect the contribution of AcrB efflux to macrolide resistance in E. coli. This clean pharmacological profile allows for more accurate determination of efflux pump contribution to resistance compared to using PAβN, which introduces membrane permeability artifacts.

In Vivo Proof-of-Concept Studies for Efflux Pump Inhibitor Adjuvant Therapy

The favorable toxicity profile of AcrB-IN-3, as evidenced by the lack of toxicity in a nematode model , makes it a suitable candidate for preliminary in vivo studies. Unlike the toxic comparator CCCP or the membrane-active PAβN [1], AcrB-IN-3 can be evaluated in whole-animal models to assess the therapeutic potential of combining an EPI with a conventional antibiotic. This scenario is critical for translating in vitro synergy findings (e.g., 4-fold MIC reduction for erythromycin ) into a relevant biological context.

Efflux Pump Inhibitor Screening and SAR Campaigns

AcrB-IN-3 serves as a valuable benchmark compound in high-throughput screening and structure-activity relationship (SAR) campaigns aimed at discovering novel AcrB inhibitors. Its defined potency threshold of 50 μM in Nile Red efflux assays provides a clear activity cutoff for hit identification. Furthermore, its clean profile (no membrane disruption , no nematode toxicity ) makes it a superior positive control compared to PAβN, which may generate false positives due to membrane permeabilization.

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